Dual DRAK1/DRAK2 Binding Affinity Profile
DRAK1/2-IN-1 (compound 10e) engages both DRAK1 and DRAK2 with Kd values of 1 μM and 6 μM respectively in the DiscoverX KINOMEscan binding assay, yielding a DRAK2/DRAK1 selectivity ratio of approximately 6-fold [1]. In contrast, DRAK2-IN-1 (compound 16, indirubin series) displays IC50 values of 3 nM for DRAK2 and 51 nM for DRAK1, conferring a ~17-fold selectivity for DRAK2 over DRAK1 [2]. SGC-STK17B-1 (thieno[3,2-d]pyrimidine) achieves >100-fold selectivity for STK17B over STK17A, with IC50 of 34 nM against STK17B and negligible activity against DRAK1 (IC50 > 10,000 nM in cellular NanoBRET) [3]. The balanced dual-target profile of DRAK1/2-IN-1 is therefore mechanistically distinct from these highly selective tools.
| Evidence Dimension | DRAK1 vs DRAK2 binding affinity ratio (selectivity) |
|---|---|
| Target Compound Data | Kd DRAK1 = 1 μM, Kd DRAK2 = 6 μM; DRAK2/DRAK1 selectivity ratio ≈ 6:1 (DRAK1 preferred) |
| Comparator Or Baseline | DRAK2-IN-1: IC50 DRAK2 = 3 nM, DRAK1 = 51 nM, selectivity ratio ≈ 17:1 (DRAK2 preferred); SGC-STK17B-1: IC50 DRAK2 = 34 nM, DRAK1 inactive (>10,000 nM), selectivity >100-fold (DRAK2 preferred) |
| Quantified Difference | DRAK1/2-IN-1 is the only compound in this comparison set that prefers DRAK1 over DRAK2 (6:1 DRAK1 bias). DRAK2-IN-1 and SGC-STK17B-1 both strongly prefer DRAK2. |
| Conditions | DRAK1/2-IN-1: DiscoverX KINOMEscan binding assay (ATP-site competition, recombinant kinase); DRAK2-IN-1: enzymatic activity assay (IC50); SGC-STK17B-1: Luceome Biotechnologies binding assay and NanoBRET cellular target engagement in HEK293 cells. |
Why This Matters
For experiments requiring concomitant blockade of both DRAK1 and DRAK2 signaling, DRAK1/2-IN-1 is one of a limited set of dual-targeting tool compounds—and the only isothiazolo[5,4-b]pyridine-based option—while selective probes cannot substitute without leaving DRAK1 unperturbed.
- [1] Gao LJ, Kovackova S, Šála M, Ramadori AT, De Jonghe S, Herdewijn P. Discovery of dual death-associated protein related apoptosis inducing protein kinase 1 and 2 inhibitors by a scaffold hopping approach. J Med Chem. 2014 Sep 25;57(18):7624-43. doi: 10.1021/jm5007929. PMID: 25178155. View Source
- [2] Discovery of indirubin derivatives as new class of DRAK2 inhibitors from high throughput screening. Bioorg Med Chem Lett. 2016. Compound 16 (DRAK2-IN-1): IC50 DRAK2 = 3 nM, Ki = 0.26 nM; DRAK1 IC50 = 51 nM. View Source
- [3] SGC-Structural Genomics Consortium. SGC-STK17B-1: A chemical probe for STK17B/DRAK2 kinase. IC50 34 nM binding, 190 nM cellular NanoBRET, >100-fold selectivity over STK17A. View Source
